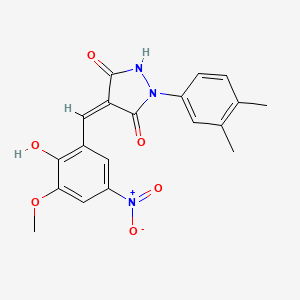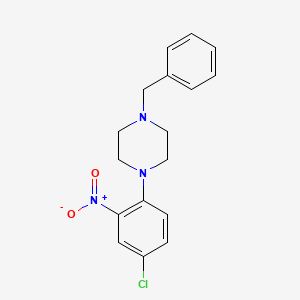![molecular formula C17H21N3O4 B4943819 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4943819.png)
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D3 receptor. It has been found to bind to the receptor with high affinity, blocking the action of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which has been linked to its potential therapeutic effects in neurodegenerative diseases. 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which has been implicated in stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various biological processes. 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione is also relatively stable and has a long half-life, making it suitable for use in long-term experiments. However, 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its high affinity for the dopamine D3 receptor can make it difficult to distinguish between the effects of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione and the effects of dopamine.
Zukünftige Richtungen
There are several future directions for research related to 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione. One area of research is the potential therapeutic applications of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in neurodegenerative diseases. 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to decrease the release of dopamine, which has been implicated in the pathogenesis of these diseases. Another area of research is the potential applications of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in pain management. 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to decrease the activity of the HPA axis, which has been implicated in pain perception. Additionally, further research is needed to optimize the synthesis method of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione and to develop new analogs of the compound with improved properties.
Synthesemethoden
The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione involves the reaction of 1,3-benzodioxole-5-methylmethanamine with 1-methyl-2,5-pyrrolidinedione in the presence of a reducing agent. The reaction proceeds through a series of steps, resulting in the formation of 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione as the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. 3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been used in research related to neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in research related to pain management.
Eigenschaften
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-18-16(21)9-13(17(18)22)20-6-4-19(5-7-20)10-12-2-3-14-15(8-12)24-11-23-14/h2-3,8,13H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYNNNLRMLIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)

![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)
![N-(4-chlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4943785.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)

![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B4943828.png)
![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4943833.png)
![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4943844.png)
![4-[(3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4943845.png)
